N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide
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Overview
Description
N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an isopropyl group at the 6th position of the pyridine ring and a 2,2-dimethylpropionamide group attached to the nitrogen atom. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide can be achieved through various synthetic routes. One common method involves the reaction of 6-isopropyl-2-aminopyridine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the substituents attached to the nitrogen atom.
2-Aminopyridine Derivatives: These compounds have an amino group at the 2nd position of the pyridine ring and exhibit different chemical and biological properties.
Uniqueness
N-(6-Isopropylpyridin-2-yl)-2,2-dimethylpropionamide is unique due to the presence of both the isopropyl group and the 2,2-dimethylpropionamide group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2-dimethyl-N-(6-propan-2-ylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)10-7-6-8-11(14-10)15-12(16)13(3,4)5/h6-9H,1-5H3,(H,14,15,16) |
InChI Key |
NSANXYGFQJGODI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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